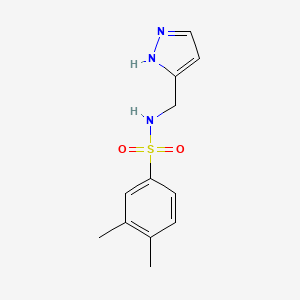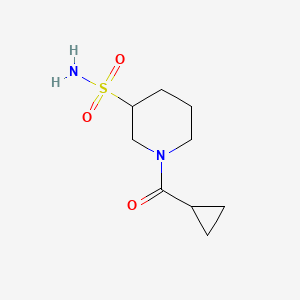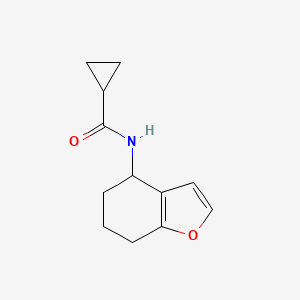
2-(2-chloro-6-fluorophenyl)-N-(1H-pyrazol-4-ylmethyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-chloro-6-fluorophenyl)-N-(1H-pyrazol-4-ylmethyl)acetamide, also known as CFTRinh-172, is a small molecule inhibitor that specifically targets the cystic fibrosis transmembrane conductance regulator (CFTR) protein. CFTR is an ion channel that is responsible for regulating the movement of chloride ions across cell membranes. Mutations in the CFTR gene cause cystic fibrosis, a genetic disorder that affects the respiratory, digestive, and reproductive systems. CFTRinh-172 has been extensively studied for its potential use as a therapeutic agent for cystic fibrosis and other diseases.
Mécanisme D'action
2-(2-chloro-6-fluorophenyl)-N-(1H-pyrazol-4-ylmethyl)acetamide specifically targets the CFTR protein by binding to a site on the channel that is distinct from the ATP-binding site. It acts as a non-competitive inhibitor, meaning that it does not compete with ATP for binding to the channel. 2-(2-chloro-6-fluorophenyl)-N-(1H-pyrazol-4-ylmethyl)acetamide inhibits CFTR-mediated chloride transport by reducing the open probability of the channel, leading to a decrease in chloride ion flux across cell membranes.
Biochemical and Physiological Effects:
2-(2-chloro-6-fluorophenyl)-N-(1H-pyrazol-4-ylmethyl)acetamide has been shown to effectively inhibit CFTR-mediated chloride transport in various tissues and cell types, including airway epithelial cells, pancreatic duct cells, and intestinal epithelial cells. It has also been shown to modulate the activity of other ion channels and transporters, including the epithelial sodium channel (ENaC) and the Na+/K+-ATPase. 2-(2-chloro-6-fluorophenyl)-N-(1H-pyrazol-4-ylmethyl)acetamide has been shown to have anti-inflammatory effects in airway epithelial cells, and may have potential as a therapeutic agent for other inflammatory diseases.
Avantages Et Limitations Des Expériences En Laboratoire
2-(2-chloro-6-fluorophenyl)-N-(1H-pyrazol-4-ylmethyl)acetamide is a highly specific inhibitor of CFTR-mediated chloride transport, making it a valuable tool compound for studying the physiological and biochemical roles of CFTR in various tissues and cell types. However, its effectiveness may vary depending on the specific CFTR mutation present in a given cell or tissue type. 2-(2-chloro-6-fluorophenyl)-N-(1H-pyrazol-4-ylmethyl)acetamide has also been shown to have off-target effects on other ion channels and transporters, which may complicate its use in certain experimental settings.
Orientations Futures
There are several potential future directions for research on 2-(2-chloro-6-fluorophenyl)-N-(1H-pyrazol-4-ylmethyl)acetamide. One area of interest is the development of more potent and selective CFTR inhibitors for use as therapeutic agents for cystic fibrosis and other diseases. Another area of interest is the use of 2-(2-chloro-6-fluorophenyl)-N-(1H-pyrazol-4-ylmethyl)acetamide as a tool compound to study the physiological and biochemical roles of CFTR in various tissues and cell types. Finally, there is interest in exploring the potential anti-inflammatory effects of 2-(2-chloro-6-fluorophenyl)-N-(1H-pyrazol-4-ylmethyl)acetamide in other inflammatory diseases.
Méthodes De Synthèse
2-(2-chloro-6-fluorophenyl)-N-(1H-pyrazol-4-ylmethyl)acetamide can be synthesized using a multi-step process that involves the reaction of 2-chloro-6-fluoroaniline with ethyl 2-bromoacetate to form 2-(2-chloro-6-fluorophenyl)acetic acid ethyl ester. The ester is then converted to the corresponding acid using sodium hydroxide, followed by reaction with 4-(1H-pyrazol-4-ylmethyl)aniline to form the final product, 2-(2-chloro-6-fluorophenyl)-N-(1H-pyrazol-4-ylmethyl)acetamide.
Applications De Recherche Scientifique
2-(2-chloro-6-fluorophenyl)-N-(1H-pyrazol-4-ylmethyl)acetamide has been extensively studied for its potential use as a therapeutic agent for cystic fibrosis and other diseases. It has been shown to effectively inhibit CFTR-mediated chloride transport in vitro and in vivo. 2-(2-chloro-6-fluorophenyl)-N-(1H-pyrazol-4-ylmethyl)acetamide has also been used as a tool compound to study the physiological and biochemical roles of CFTR in various tissues and cell types.
Propriétés
IUPAC Name |
2-(2-chloro-6-fluorophenyl)-N-(1H-pyrazol-4-ylmethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11ClFN3O/c13-10-2-1-3-11(14)9(10)4-12(18)15-5-8-6-16-17-7-8/h1-3,6-7H,4-5H2,(H,15,18)(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRXXVZYHNBCTFQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)CC(=O)NCC2=CNN=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11ClFN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-chloro-6-fluorophenyl)-N-(1H-pyrazol-4-ylmethyl)acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[(4-methyl-1,2,4-triazol-3-yl)methyl]acetamide](/img/structure/B7574618.png)
![[4-(3-chlorophenyl)piperazin-1-yl]-(5-methyl-1H-pyrazol-4-yl)methanone](/img/structure/B7574620.png)




![2-cyclopent-2-en-1-yl-N-[(5-methyl-1H-pyrazol-4-yl)methyl]acetamide](/img/structure/B7574649.png)


![2-[4-(Hydroxymethyl)piperidin-1-yl]-1-pyrrolidin-1-ylethanone](/img/structure/B7574662.png)



![N-cyclopropyl-N-[(3-methylphenyl)methyl]acetamide](/img/structure/B7574698.png)